1-(4-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(4-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable entity in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts under controlled conditions . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
1-(4-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and stability. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(trifluoromethyl)benzoic acid: Another compound with a trifluoromethyl group, used as a pharmaceutical intermediate.
Trifluoromethyl phenyl sulfone: Known for its use as a trifluoromethylating agent in various chemical reactions.
Uniqueness
1-(4-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific structure, which combines a pyrazole ring with a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H11F3N2O2 |
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Molecular Weight |
284.23 g/mol |
IUPAC Name |
1-[(4-methylphenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C13H11F3N2O2/c1-8-2-4-9(5-3-8)6-18-7-10(12(19)20)11(17-18)13(14,15)16/h2-5,7H,6H2,1H3,(H,19,20) |
InChI Key |
BMSYHUBUIPBYKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=N2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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